

# Werum PAS-X Savvy: A Technical Guide for Researchers in Drug Development

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## Compound of Interest

Compound Name: Savvy

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Werum PAS-X **Savvy**, a data analytics platform designed for the pharmaceutical and biopharmaceutical industry. **Savvy** equips researchers, scientists, and drug development professionals with tools to manage, visualize, and analyze bioprocess data throughout the entire lifecycle, from research and development to commercial manufacturing. The platform's core functionality is centered on accelerating process development, ensuring data integrity, and optimizing manufacturing outcomes.

## Core Functionalities

Werum PAS-X **Savvy** is a collaborative, web-based platform that integrates data from disparate sources to provide a holistic view of bioprocesses. Its primary capabilities are categorized into data management, data visualization, and data analysis.

## Data Management

**Savvy** connects to a wide array of data sources commonly found in research and manufacturing environments. This includes:

- Process Equipment: Bioreactors, chromatography systems, and filtration units.
- Data Historians: Centralized repositories of time-series process data.

- Laboratory Information Management Systems (LIMS): Systems managing sample and analytical data.
- Electronic Lab Notebooks (ELNs): Digital records of experiments and procedures.
- Manual Data Entry: Spreadsheets and other user-generated data files.

The platform contextualizes this data, aligning time-series process parameters with offline analytical results and other relevant information to create a comprehensive dataset for analysis.<sup>[1][2]</sup>

## Data Visualization

Interactive and customizable visualizations are a core feature of **Savvy**, enabling researchers to explore and understand their process data. The platform offers a variety of plot types, including:

- Time-series plots: For trending critical process parameters.
- Scatter plots: To investigate relationships between variables.
- Box plots: For comparing distributions across different batches or conditions.
- Multivariate plots: To visualize complex interactions between multiple parameters.

These visualizations are designed to be intuitive and user-friendly, allowing for rapid data exploration and hypothesis generation.

## Data Analysis

**Savvy** provides a suite of statistical tools for in-depth data analysis, supporting various stages of drug development. Key analytical capabilities include:

- Univariate and Multivariate Statistical Analysis: To identify critical process parameters and understand their impact on product quality.
- Process Comparability and Equivalence Testing: To support process changes, scale-up, and technology transfer.

- **Root Cause Analysis:** To investigate deviations and out-of-specification results.
- **Predictive Modeling:** To forecast process outcomes and optimize process parameters.

A key innovation within **Savvy** is the concept of Integrated Process Models (IPMs), which are essentially digital twins of the manufacturing process.[3][4] These models allow for in-silico experimentation, enabling researchers to simulate the impact of process changes and optimize control strategies without the need for extensive wet-lab experiments.[4]

## Quantitative Impact

The implementation of Werum PAS-X **Savvy** has demonstrated significant quantitative improvements in process development and manufacturing efficiency.

Metric	Improvement	Source
Reduction in Out-of-Specification Rate	25%	[5]
Increase in Processing Development Speed	40%	[5]
Reduction in Number of Experiments	>50%	[4]
Reduction in Cost of Goods	>20%	[4]
Reduction in Manual Data Preparation	~40%	[6]

## Experimental Protocols & Methodologies

While specific, step-by-step user interactions within the software are proprietary, this section outlines the general methodologies for key analytical tasks performed in Werum PAS-X **Savvy**.

### Protocol 1: Root Cause Analysis for a Deviated Batch

- **Data Collection and Aggregation:**
  - Identify the batch of interest and the specific deviation (e.g., lower than expected yield).

- Utilize **Savvy**'s data management tools to collect all relevant data for the deviated batch and a set of historical "golden" batches. This includes time-series data from the bioreactor (e.g., pH, temperature, dissolved oxygen), offline analytical data (e.g., cell density, product titer), and raw material information.
- Data Visualization and Comparison:
  - Overlay the critical process parameters of the deviated batch with the corresponding parameters from the golden batches using time-series plots.
  - Use statistical process control (SPC) charts to identify any parameters that exceeded their established control limits.
  - Generate comparative visualizations (e.g., box plots) for all offline analytical results to pinpoint significant differences.
- Statistical Analysis:
  - Perform a multivariate analysis, such as Principal Component Analysis (PCA), to compare the overall process trajectory of the deviated batch to the golden batches.
  - Utilize contribution plots to identify the specific process parameters that are the largest drivers of the observed deviation.
- Hypothesis Generation and Reporting:
  - Based on the visual and statistical evidence, formulate a hypothesis for the root cause of the deviation.
  - Generate a report within **Savvy** that includes all relevant plots, statistical analyses, and a summary of the findings to support the conclusion.

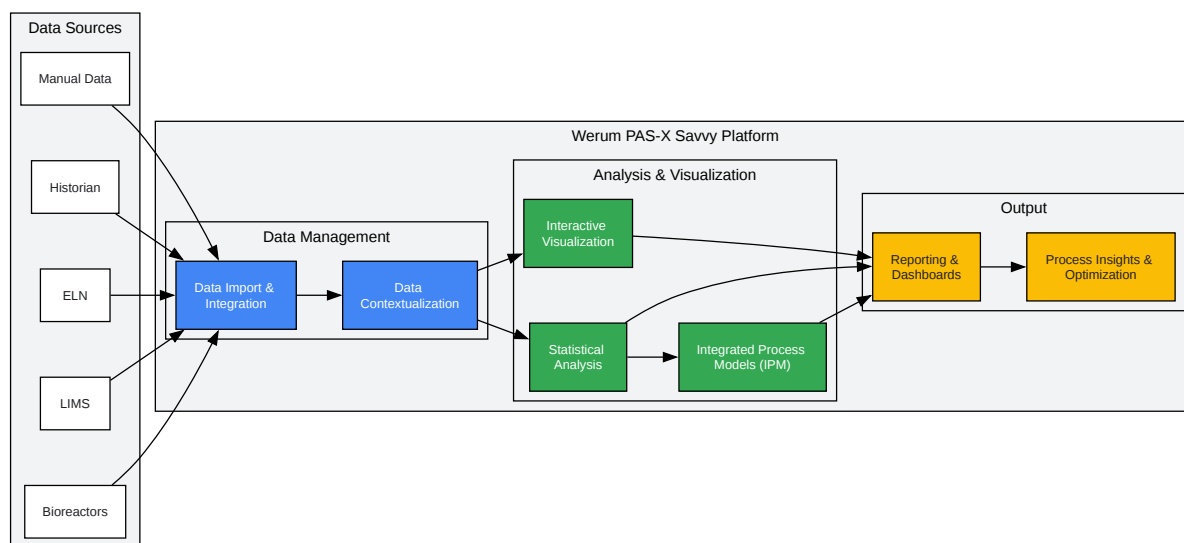
## Protocol 2: Process Comparability Assessment for Scale-Up

- Define Process and Quality Attributes:

- Identify the critical process parameters (CPPs) and critical quality attributes (CQAs) that will be compared between the original scale and the new, larger scale.
- Data Collection from Both Scales:
  - Collect data from a sufficient number of batches at both the original and the new scale.
  - Ensure that all relevant CPPs and CQAs are included in the dataset.
- Equivalence Testing:
  - For each CQA, perform statistical equivalence testing (e.g., Two One-Sided Tests - TOST) to determine if the means of the two scales are statistically equivalent within a predefined acceptance criterion.
- Multivariate Comparison:
  - Conduct a multivariate analysis (e.g., PCA or Partial Least Squares - Discriminant Analysis, PLS-DA) to compare the overall process performance between the two scales.
  - Visualize the results to identify any systematic differences in the process trajectories.
- Reporting and Documentation:
  - Generate a comprehensive comparability report that summarizes the results of the equivalence testing and multivariate analysis.
  - Include visualizations that clearly demonstrate the degree of similarity between the two scales. This report serves as crucial documentation for regulatory filings.

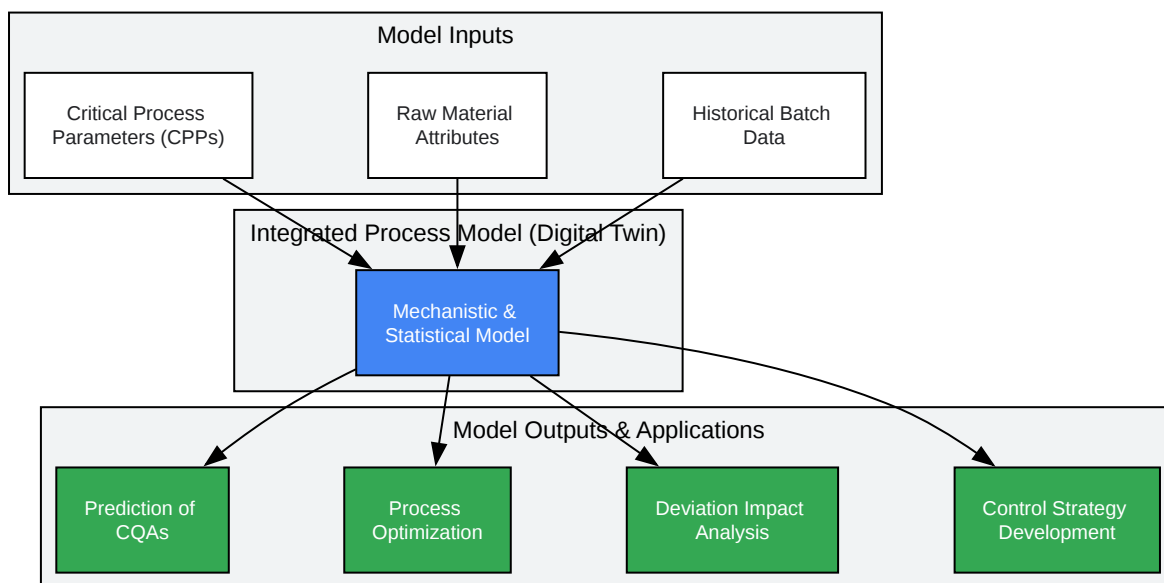
## Visualizations of Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key workflows and concepts within the Werum PAS-X **Savvy** platform.



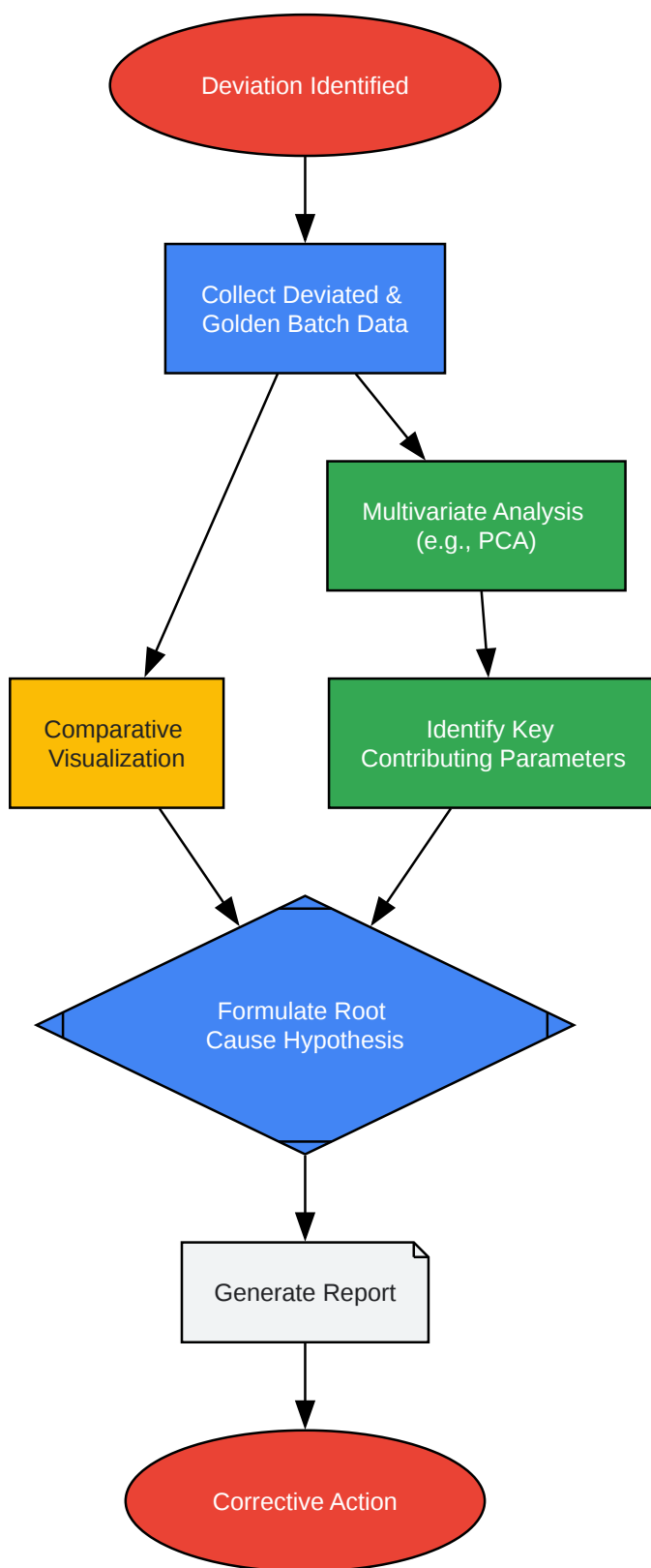
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High-level data workflow in Werum PAS-X **Savvy**.



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Conceptual diagram of an Integrated Process Model (IPM).



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Workflow for root cause analysis in **Savvy**.



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